1-(chloromethyl)-4-hexylbenzene

Description

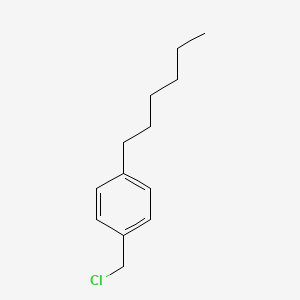

1-(Chloromethyl)-4-hexylbenzene (C₁₃H₁₉Cl, MW 210.74) is a substituted aromatic compound featuring a benzene ring with a chloromethyl (-CH₂Cl) and a hexyl (-C₆H₁₃) group in the para positions. The chloromethyl group is reactive in nucleophilic substitution reactions, enabling further functionalization.

Properties

CAS No. |

58999-67-0 |

|---|---|

Molecular Formula |

C13H19Cl |

Molecular Weight |

210.74 g/mol |

IUPAC Name |

1-(chloromethyl)-4-hexylbenzene |

InChI |

InChI=1S/C13H19Cl/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6,11H2,1H3 |

InChI Key |

YSDRLNRMJRFZDN-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)CCl |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-hexylbenzene can be synthesized through the chloromethylation of 4-hexylbenzene. This process typically involves the reaction of 4-hexylbenzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making it more electrophilic and facilitating its attack by the aromatic pi-electrons of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-hexylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The hexyl chain can be oxidized to form carboxylic acids or ketones under strong oxidizing conditions.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

Substitution: Alcohols, amines, thioethers.

Oxidation: Carboxylic acids, ketones.

Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

1-(Chloromethyl)-4-hexylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: Used in the preparation of polymers and resins with specific properties.

Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

Industrial Chemistry: Utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-hexylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The hexyl chain provides hydrophobic properties, influencing the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

1-(Chloromethyl)-3,5-Dimethylbenzene (C₉H₁₁Cl, MW 154.64)

- Substituents: Chloromethyl + 3,5-dimethyl groups.

- Electronic Effects: Methyl groups are electron-donating, slightly deactivating the ring.

- Reactivity: Chloromethyl group reacts efficiently with SOCl₂ (71% yield) due to low steric hindrance .

- NMR Data: Chloromethyl protons at 4.15 ppm (¹H), 46.97 ppm (¹³C) .

1-(Chloromethyl)-4-Fluoro-2-Isocyanatobenzene (C₈H₅ClFNO, MW 185.58) Substituents: Chloromethyl + fluoro + isocyanate. Electronic Effects: Fluorine (electron-withdrawing) and isocyanate (highly reactive) enhance electrophilicity. Applications: Likely used in polymer or pharmaceutical synthesis .

1-(Chloromethyl)-4-(Heptyloxy)benzene (C₁₄H₂₁ClO, MW 240.77)

- Substituents: Chloromethyl + heptyloxy (-OC₇H₁₅).

- Electronic Effects: Alkoxy group donates electrons via resonance, slightly deactivating the ring.

- Physical Properties: Longer alkoxy chain increases hydrophobicity compared to hexyl .

1-(Chloromethyl)-4-Methanesulfonylbenzene (C₈H₇ClO₂S, MW 202.66)

- Substituents: Chloromethyl + methanesulfonyl (-SO₂CH₃).

- Electronic Effects: Sulfonyl group is strongly electron-withdrawing, activating the chloromethyl for nucleophilic substitution.

- Applications: Pharmaceutical intermediates (e.g., antibacterial agents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.